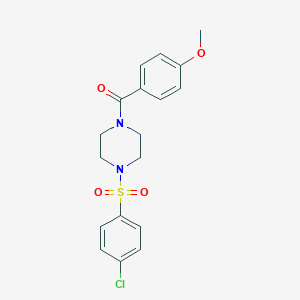
1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 4-methoxy-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Chloro-benzenesulfonyl Group: This step involves the reaction of piperazine with 4-chloro-benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxy-phenyl Group: The final step involves the reaction of the intermediate compound with 4-methoxy-benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Products may include 4-methoxy-benzoic acid or 4-methoxy-benzaldehyde.
Reduction: Products may include the corresponding sulfide derivative.
Substitution: Products depend on the specific substituent introduced, such as nitro or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The sulfonyl and methoxy groups can further modulate these interactions by affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: The positions of the chloro and methoxy groups are swapped, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the 4-chloro-benzenesulfonyl and 4-methoxy-phenyl groups in 1-(4-CHLOROBENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C18H19ClN2O4S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-6-2-14(3-7-16)18(22)20-10-12-21(13-11-20)26(23,24)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3 |
Clave InChI |
KCPSJPFWELUAQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















